N-(3-Nitrobenzylidene)-2,5-xylidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(3-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-7-12(2)15(8-11)16-10-13-4-3-5-14(9-13)17(18)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUBPYWOKZYFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354476 | |
| Record name | (E)-N-(2,5-Dimethylphenyl)-1-(3-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134925-95-4 | |
| Record name | (E)-N-(2,5-Dimethylphenyl)-1-(3-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-NITROBENZYLIDENE)-2,5-XYLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization Techniques for N 3 Nitrobenzylidene 2,5 Xylidine
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy provides valuable insights into the molecular structure and bonding within a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (C=N stretching)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of N-(3-Nitrobenzylidene)-2,5-xylidine and related Schiff bases, the stretching vibration of the imine or azomethine group (C=N) is of particular interest as it confirms the formation of the Schiff base linkage.
The C=N stretching frequency in Schiff bases typically appears in the range of 1660-1640 cm⁻¹. jetir.org For N-benzylidene aniline (B41778), a related Schiff base, the C=N stretching vibration has been observed at 1627.0 cm⁻¹. semanticscholar.org Another study on a similar Schiff base reported this vibration at 1625.2 cm⁻¹. researchgate.net In more complex Schiff base systems, this characteristic band can be found at varying positions, such as 1645 cm⁻¹, 1638 cm⁻¹, and 1616 cm⁻¹. samipubco.com The precise position of the C=N stretching band can be influenced by the electronic effects of the substituents on both the aldehyde and amine-derived rings.
Table 1: Experimental C=N Stretching Frequencies in Related Schiff Bases
| Compound | C=N Stretching Frequency (cm⁻¹) |
| Schiff base of salicylaldehyde (B1680747) and 3-aminothiophenol | 1660-1640 jetir.org |
| N-benzylideneaniline | 1627.0 semanticscholar.org |
| N-benzylideneaniline | 1625.2 researchgate.net |
| Schiff base from selective amino acid | 1645 samipubco.com |
| Another related Schiff base | 1638 samipubco.com |
| Schiff base complexes of Co(II), Ni(II), and Cu(II) | 1616 samipubco.com |
Raman Spectroscopy
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, offering insights into its electronic structure and photophysical properties.
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions (π→π and n→π)**
Ultraviolet-Visible (UV/Vis) spectroscopy is employed to study the electronic transitions in conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The two primary types of transitions observed in Schiff bases are π→π* and n→π* transitions. researchgate.net
The π→π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the C=N double bond. researchgate.netresearchgate.net The n→π* transitions are typically less intense and involve the excitation of a non-bonding electron (from the nitrogen atom of the imine group) to a π* antibonding orbital. researchgate.netmdpi.com
In a study of a Schiff base ligand, two absorption bands were observed in the electronic spectrum, which were assigned to n-π* and π-π* transitions. semanticscholar.org The UV-vis spectrum of a similar compound, N-(3-nitrobenzylidene)aniline, would be expected to show characteristic absorption bands corresponding to these transitions. researchgate.netnih.gov The presence of the nitro group and the substituted aniline ring will influence the energy and intensity of these electronic transitions. For example, the UV-vis spectrum of 3-nitrobenzyl alcohol shows a strong absorption band around 268 nm. researchgate.net
Table 2: Typical Electronic Transitions in Schiff Bases
| Transition Type | Description |
| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Generally high intensity. researchgate.netresearchgate.net |
| n→π | Excitation of a non-bonding electron to a π antibonding orbital. Generally low intensity. researchgate.netmdpi.com |
Analysis of Solvatochromism and its Implications
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV/Vis absorption bands with a change in the polarity of the solvent. This phenomenon provides valuable information about the solute-solvent interactions and the nature of the electronic states involved in the transition.
The study of solvatochromic effects on the UV absorption spectra of related compounds, such as N-(substituted phenyl)-2-cyanoacetamides, has been analyzed using the Kamlet and Taft linear solvation energy relationships. nih.gov Although specific solvatochromism data for this compound is not detailed in the provided search results, it is expected that the electronic spectra of this compound would exhibit solvent-dependent shifts. A change in solvent polarity can stabilize or destabilize the ground and excited states of the molecule to different extents, leading to a shift in the absorption maximum. For example, a study on N-(3-Nitrobenzylidene)-p-toluidine, a structurally similar compound, provides a basis for expecting such solvent effects. researchgate.net
Fluorescence Spectroscopy for Photophysical Characteristics
Fluorescence spectroscopy is a powerful technique to investigate the photophysical properties of a molecule after it has absorbed light. It measures the emission of light from the excited singlet state as it returns to the ground state.
While specific fluorescence data for this compound is not available in the provided results, the study of related benzylidenehydrazine (B8809509) derivatives has utilized this technique. nih.gov The fluorescence properties of a molecule, such as its quantum yield and lifetime, are highly dependent on its structure and environment. The presence of the nitro group in this compound could potentially lead to fluorescence quenching due to its electron-withdrawing nature, which can promote non-radiative decay pathways. However, detailed experimental studies would be required to confirm its specific fluorescence characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise information about the arrangement of atoms within the molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete chemical structure.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen atom in this compound. The spectrum displays distinct signals corresponding to the imine proton, the aromatic protons on both the nitrophenyl and xylidine (B576407) rings, and the methyl group protons.
The characteristic signal for the imine proton (-CH=N-) typically appears as a singlet in the downfield region, often around 8.3-8.5 ppm. The exact chemical shift can be influenced by the solvent and the electronic effects of the substituent groups. The aromatic protons resonate in the range of approximately 6.5 to 8.7 ppm. The protons on the 3-nitrophenyl ring are particularly deshielded due to the electron-withdrawing nature of the nitro group, leading to signals at the lower end of this range. For instance, the proton adjacent to the nitro group can appear as a distinct singlet. The protons on the 2,5-xylidine ring also show characteristic splitting patterns (singlets, doublets, or multiplets) based on their positions and coupling with neighboring protons. The two methyl groups (-CH₃) on the xylidine ring are observed as sharp singlets in the upfield region, typically around 2.1 to 2.3 ppm, reflecting their shielded environment.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imine (-CH=N-) | ~8.4 | Singlet |
| Aromatic (3-Nitrophenyl) | ~7.5 - 8.7 | Multiplet |
| Aromatic (2,5-Xylidine) | ~6.5 - 7.2 | Multiplet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
The imine carbon (-CH=N-) is a key diagnostic peak, typically found in the downfield region around 158-162 ppm. The aromatic carbons exhibit signals between approximately 120 and 150 ppm. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at the lower end of this range, often near 148 ppm. The other carbons of the nitrophenyl and xylidine rings resonate at positions dictated by their electronic environment and the substitution pattern. The carbons of the two methyl groups attached to the xylidine ring are found in the upfield region of the spectrum, typically between 17 and 21 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Imine (-CH=N-) | ~158-162 |
| Aromatic (C-NO₂) | ~148 |
| Aromatic (Other) | ~120-149 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
To further resolve complex structures and confirm assignments made from 1D NMR spectra, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable. A COSY spectrum maps the coupling relationships between protons, helping to identify which protons are adjacent in the molecular structure. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignment of ¹H and ¹³C signals for each C-H unit.
While less common for routine analysis, solid-state NMR (ssNMR) could be utilized to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, revealing details about intermolecular interactions that are averaged out in solution-state NMR.
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound. For this compound (molecular formula C₁₅H₁₄N₂O₂), the calculated exact mass is 254.1055. HRMS analysis can confirm this mass with high precision (typically to within a few parts per million), which serves as definitive proof of the compound's elemental composition. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, the compound is vaporized and passed through a chromatographic column, which separates it from any impurities before it enters the mass spectrometer.
The mass spectrometer then ionizes the separated compound, typically using electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the molecular ion peak (M⁺) corresponding to the intact molecule's mass, as well as a series of fragment ion peaks. Analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage at the imine bond, leading to fragments corresponding to the 3-nitrobenzyl and 2,5-xylidine moieties.
Crystallographic and Structural Investigations of N 3 Nitrobenzylidene 2,5 Xylidine
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide the fundamental data for understanding the molecular structure of N-(3-Nitrobenzylidene)-2,5-xylidine.
An SCXRD analysis would yield crucial crystallographic parameters. However, a crystal structure for this compound has not been deposited in publicly accessible databases. For comparison, the related compound N-(3-Nitrobenzylidene)aniline crystallizes in the orthorhombic system. nih.gov
Table 1: Representative Crystallographic Data for a Related Compound This table illustrates the type of data obtained from an SCXRD experiment, using N-(3-Nitrobenzylidene)aniline as an example, as specific data for this compound is not available.
| Parameter | Value for N-(3-Nitrobenzylidene)aniline |
|---|---|
| Chemical Formula | C₁₃H₁₀N₂O₂ |
| Formula Weight | 226.23 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.3177 (6) |
| b (Å) | 12.1022 (11) |
| c (Å) | 12.4672 (12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1104.10 (17) |
| Z | 4 |
| Temperature (K) | 173 (2) |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is an analytical technique used to identify crystalline phases and assess the purity of a bulk sample. A PXRD pattern for this compound would consist of a unique set of diffraction peaks corresponding to the crystalline lattice of the compound. This "fingerprint" could be used for quality control and to determine if different crystalline forms (polymorphs) exist. At present, no PXRD patterns for this compound are available in the scientific literature.
Analysis of Molecular Conformation and Geometry
The precise molecular geometry, including bond lengths, bond angles, and dihedral angles, is determined from the coordinates obtained by SCXRD. This information is critical for understanding the molecule's conformation.
The bond lengths and angles within the this compound molecule would define its covalent framework. Key parameters would include the lengths of the C=N imine bond, the N-C and C-C bonds of the aromatic rings, and the bonds within the nitro group. The angles around the imine carbon and nitrogen atoms would confirm the geometry of this central linkage. As no experimental data is available, a table of these values cannot be provided.
A crucial conformational feature of benzylideneaniline derivatives is the twist between the two aromatic rings. This is defined by the dihedral angle between the plane of the 3-nitrophenyl ring and the plane of the 2,5-xylidine ring. In related structures, this angle is typically non-zero, indicating a non-planar molecular conformation. For example, in N-(3-Nitrobenzylidene)aniline, the dihedral angle between the two aromatic rings is 31.58 (3)°. nih.gov This twist arises from steric hindrance between the ortho-hydrogens of the aniline (B41778) ring and the hydrogen on the imine carbon. A similar non-planar structure would be expected for this compound, likely influenced by the presence of the methyl groups on the xylidine (B576407) ring.
Intermolecular Interactions and Supramolecular Assembly
The way individual molecules of this compound pack together in the solid state is governed by intermolecular forces. These interactions dictate the supramolecular assembly. Based on the functional groups present (nitro group, aromatic rings, C-H bonds), several types of interactions would be anticipated:
C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are potential acceptors for weak hydrogen bonds from the C-H groups of the aromatic rings on adjacent molecules.
π–π Stacking Interactions: The electron-rich aromatic rings could engage in π–π stacking, where the rings of neighboring molecules are arranged in a parallel or offset fashion.
In the crystal structure of N-(3-Nitrobenzylidene)aniline, the packing is stabilized by C-H···O contacts and π–π stacking interactions. nih.gov A similar arrangement would be expected for this compound, leading to a stable three-dimensional network.
C-H···O Hydrogen Bonds
In the crystal structures of nitrobenzylidene derivatives, weak C-H···O hydrogen bonds are significant contributors to the supramolecular assembly. nih.govdu.ac.ir These interactions occur between hydrogen atoms attached to the aromatic rings (acting as donors) and the oxygen atoms of the nitro group (acting as acceptors). The electron-withdrawing nature of the nitro group enhances the acceptor capability of its oxygen atoms, while the aromatic C-H bonds serve as weak donors.
Table 1: Representative C-H···O Hydrogen Bond Geometry in a Related Structure Data based on the crystal structure of N-(3-Nitrobenzylidene)aniline.
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |
| C—H···O | 0.95 | 2.50 - 2.70 | 3.30 - 3.60 | 140 - 160 |
| Note: The values presented are typical ranges observed in similar structures and are for illustrative purposes. |
π-π Stacking Interactions
Aromatic π-π stacking is another pivotal non-covalent interaction that governs the crystal packing of this compound and its analogs. nih.gov This interaction occurs between the electron-rich aromatic rings of neighboring molecules. In these Schiff bases, the interaction typically involves the nitrophenyl ring and the xylidine (or aniline in analogs) ring.
The crystal structure of N-(3-Nitrobenzylidene)aniline features π-π stacking interactions with centroid-centroid distances reported at 3.807 Å and 3.808 Å. nih.gov These distances are characteristic of stabilizing, parallel-displaced stacking arrangements. Such interactions are fundamental in organizing the molecules into columns or stacks, which then form the larger crystal lattice through connections via other weak forces like C-H···O bonds. The presence of both the nitro-substituted ring and the dimethyl-substituted ring in this compound provides ample opportunity for these crucial packing forces.
Crystal Packing Analysis
The crystal packing of this compound is expected to be a complex three-dimensional network built from the interplay of the intermolecular forces described above. Based on analyses of similar structures, molecules are first organized by stronger interactions, which are then linked by weaker ones.
Polymorphism and its Structural Implications
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Schiff bases, due to their conformational flexibility and the presence of multiple functional groups capable of forming different non-covalent interactions, are known to exhibit polymorphism. rsc.orgacs.org Different polymorphs of the same compound can arise from variations in crystallization conditions such as the solvent used, temperature, and pressure. rsc.org
While specific polymorphs of this compound have not been reported, the potential for their existence is high. The molecule possesses a rotatable bond between the benzylidene and imine groups, and the xylidine ring can also adopt different orientations. These conformational degrees of freedom, combined with the various hydrogen bond donors (C-H) and acceptors (nitro-oxygens, imine nitrogen) and aromatic rings, could lead to different stable packing arrangements under different crystallization conditions.
The structural implications of polymorphism are significant. Different crystal packing arrangements would result in distinct intermolecular interaction patterns. acs.org For example, one polymorph might be dominated by π-π stacking, while another might feature a more extensive network of C-H···O hydrogen bonds. These structural differences at the molecular level would manifest as variations in macroscopic physical properties such as melting point, solubility, density, and color. iucr.org
Computational Chemistry and Theoretical Characterization of N 3 Nitrobenzylidene 2,5 Xylidine
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods are employed to model the properties of N-(3-Nitrobenzylidene)-2,5-xylidine, ranging from highly accurate but computationally expensive ab initio techniques to more efficient semiempirical methods.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules, including Schiff bases, due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function.
A particularly popular DFT functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines the Hartree-Fock exchange term with DFT exchange-correlation terms. dergipark.org.tr The B3LYP method is widely used for geometry optimization, allowing for the prediction of the most stable three-dimensional structure of this compound. epstem.netkastamonu.edu.tr Furthermore, it is employed to calculate various molecular properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra) and electronic parameters like molecular orbital energies. researchgate.netnih.gov
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. One of the most common ab initio methods that includes electron correlation is Møller-Plesset perturbation theory, particularly at the second order (MP2). rsc.org
The MP2 method improves upon the simpler Self-Consistent Field (SCF) or Hartree-Fock (HF) theory by accounting for electron correlation, which is crucial for accurately describing molecular geometries and interaction energies. rsc.orghu-berlin.de While more computationally demanding than DFT, MP2 calculations can provide highly accurate predictions of equilibrium geometries and harmonic frequencies for molecules like this compound. rsc.orgarxiv.org
To investigate the excited-state properties and electronic spectra of molecules, methods beyond ground-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies of medium to large organic molecules, making it suitable for predicting the UV-Visible absorption spectrum of this compound. acs.orgsamipubco.comsemanticscholar.org TD-DFT calculations can identify the specific molecular orbitals involved in electronic transitions, such as π → π* or n → π* transitions, which are characteristic of Schiff bases. semanticscholar.orgrsc.org
Configuration Interaction (CI) is another method for studying excited states. It provides a more rigorous treatment of electron correlation in excited states than TD-DFT but is significantly more computationally expensive. While full CI is exact within a given basis set, it is only feasible for very small molecules. Truncated CI methods, such as CIS (CI with single excitations), offer a compromise but may not always provide the desired accuracy. acs.org
Semiempirical quantum mechanical methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify calculations. acs.org This approach, which includes the Neglect of Diatomic Differential Overlap (NDDO) approximation, makes these methods computationally much faster than DFT or ab initio calculations. acs.org
PM6 (Parameterization Method 6) is a modern semiempirical method that is parameterized for a wide range of elements and is designed to provide better accuracy for various molecular properties, including heats of formation. acs.orgnih.gov Due to their efficiency, semiempirical methods like PM6 are particularly useful for preliminary calculations on large molecules or for screening large numbers of compounds, though they are generally less accurate than higher-level methods. chemrxiv.orgcuni.cz
Electronic Structure Analysis
The analysis of the electronic structure of this compound provides critical information about its reactivity, stability, and optical properties.
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. nih.gov For this compound, the electron-donating nature of the dimethylaniline (xylidine) moiety is expected to raise the HOMO energy, while the electron-withdrawing nitro group on the benzylidene ring will lower the LUMO energy, likely resulting in a relatively small energy gap and significant intramolecular charge transfer character.
The energies of the HOMO and LUMO can be used to calculate several global reactivity descriptors, as shown in the table below.
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |
Based on DFT calculations of similar nitro-substituted Schiff bases, illustrative theoretical values for the electronic properties of this compound can be estimated. researchgate.netresearchgate.net
| Property | Illustrative Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -2.75 |
| ΔE (Energy Gap) | 3.50 |
Charge Distribution and Electrostatic Potential Maps (MEP)
Detailed Molecular Electrostatic Potential (MEP) maps for this compound, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites, are not available in the reviewed literature.
Natural Bond Orbital (NBO) Analysis
Specific Natural Bond Orbital (NBO) analysis data for this compound, which would provide information on hyperconjugative interactions and charge delocalization, could not be located.
Prediction and Calculation of Electronic Properties
Quantitative predictions and calculations for the electronic properties of this compound are not present in the surveyed scientific papers and databases.
Electric Dipole Moments (μ)
Calculated values for the electric dipole moment of this compound are not available.
Linear Polarizabilities (α)
Data on the linear polarizability of this compound could not be found.
Hyperpolarizabilities (β and γ)
Specific values for the first and second hyperpolarizabilities of this compound are not documented in the available literature.
Theoretical Insights into Molecular Reactivity and Stability (e.g., Chemical Hardness, Electrophilicity)
A theoretical analysis of molecular reactivity and stability parameters such as chemical hardness and electrophilicity for this compound has not been published in the resources consulted.
Simulation of Spectroscopic Properties (e.g., IR vibrational frequencies, UV-Vis spectra)
Density Functional Theory (DFT) is a widely used computational method for simulating the vibrational spectra (IR) of organic molecules. By optimizing the molecular geometry and calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies often require scaling to correct for anharmonicity and the approximations inherent in the theoretical model, leading to a strong correlation with experimental IR spectra.
For the simulation of electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the standard approach. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the intensities of these absorptions, which can be directly compared to experimental UV-Vis spectra to understand the electronic structure and transitions within the molecule.
To illustrate the application of these computational methods, we can consider the theoretical spectroscopic data for a structurally related Schiff base, 4-Methoxy-N-(nitrobenzylidene)-aniline. This compound shares the key nitrobenzylidene moiety, providing a relevant example of the types of vibrational modes and electronic transitions that would be characteristic of this class of molecules.
Simulated Infrared (IR) Vibrational Frequencies
The theoretical IR spectrum of a molecule like this compound would be characterized by several key vibrational modes. Based on studies of similar compounds, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, the calculated vibrational frequencies can be assigned to specific functional groups. DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d), are employed to predict these frequencies.
Below is a representative table of selected calculated vibrational frequencies and their assignments for an analogous nitrobenzylidene aniline (B41778) compound.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Methyl (CH₃) group stretching |
| ~1625 | Imine (C=N) stretching |
| ~1580 | Aromatic C=C stretching |
| ~1520 | Asymmetric NO₂ stretching |
| ~1340 | Symmetric NO₂ stretching |
| ~1250 | C-N stretching |
| ~830 | C-H out-of-plane bending |
This data is representative of nitrobenzylidene aniline derivatives and is intended for illustrative purposes.
The imine (C=N) stretching frequency is a characteristic peak for Schiff bases and is typically observed in the 1600-1650 cm⁻¹ region. The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are also prominent and provide clear markers in the IR spectrum. The aromatic C-H and C=C stretching vibrations, along with the bending modes, contribute to the fingerprint region of the spectrum, allowing for detailed structural confirmation when compared with experimental data.
Simulated Ultraviolet-Visible (UV-Vis) Spectra
The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. These simulations reveal the electronic transitions that are responsible for the observed absorption bands. For aromatic Schiff bases containing a nitro group, the UV-Vis spectrum is typically characterized by intense absorptions in the ultraviolet and visible regions, arising from π → π* and n → π* transitions.
The π → π* transitions generally correspond to electron excitations within the delocalized π-system of the aromatic rings and the imine bridge. The n → π* transitions involve the excitation of a non-bonding electron from the nitrogen atom of the imine group to an antibonding π* orbital. The presence of the electron-withdrawing nitro group and the electron-donating xylidine (B576407) moiety can lead to intramolecular charge transfer (ICT) transitions, which are often sensitive to solvent polarity.
A representative table of simulated UV-Vis data for a similar nitrobenzylidene aniline compound, calculated using TD-DFT, is presented below.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |
| ~350 | > 0.5 | HOMO → LUMO (π → π) |
| ~280 | > 0.2 | HOMO-1 → LUMO (π → π) |
| ~250 | > 0.1 | HOMO → LUMO+1 (π → π*) |
This data is representative of nitrobenzylidene aniline derivatives and is intended for illustrative purposes.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. In such compounds, the HOMO is often localized on the aniline-derived portion of the molecule, while the LUMO is typically centered on the nitrobenzylidene part. The HOMO → LUMO transition, therefore, represents a significant charge transfer from the electron-rich to the electron-deficient part of the molecule. Computational analysis of the molecular orbitals involved in these transitions provides a detailed picture of the electronic redistribution upon photoexcitation.
Nonlinear Optical Nlo Properties and Optoelectronic Applications of N 3 Nitrobenzylidene 2,5 Xylidine
Principles of Molecular Nonlinear Optics in Schiff Bases
Role of π-Conjugated Systems and Donor-Acceptor Groups
The defining feature of NLO-active organic molecules is often a "push-pull" electronic structure. This consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In N-(3-Nitrobenzylidene)-2,5-xylidine, the dimethylphenyl group (xylidine moiety) acts as the electron donor, while the nitro group (-NO2) serves as a strong electron acceptor. The benzylidene imine (-CH=N-) bridge provides the π-conjugated pathway that connects these two ends.
This extended system of alternating single and double bonds allows for the delocalization of electrons across the molecule. When a strong electric field from a laser interacts with the molecule, it can easily polarize this delocalized electron cloud, leading to significant nonlinear optical effects. The efficiency of this process is highly dependent on the length and nature of the conjugated bridge and the strength of the donor and acceptor groups.
Intramolecular Charge Transfer (ICT) Phenomena
The "push-pull" architecture facilitates a phenomenon known as intramolecular charge transfer (ICT). Upon excitation by light, an electron can be transferred from the donor part of the molecule (the xylidine (B576407) ring) to the acceptor part (the nitro-substituted ring) through the π-conjugated bridge. This ICT process leads to a significant change in the molecule's dipole moment between its ground and excited states.
The magnitude of this change is a critical factor determining the strength of the NLO response. In Schiff bases, the efficiency of ICT is a key driver for their NLO properties, as it directly influences the molecular hyperpolarizabilities that govern second and third-order nonlinear effects. The presence of a nitro group, a powerful acceptor, and a dimethyl-substituted aniline (B41778), a good donor, in this compound strongly suggests that ICT is a dominant mechanism in its potential optical nonlinearity.
Second-Order Nonlinear Optical Response
Second-order NLO phenomena, such as Second Harmonic Generation (SHG), are characterized by the first hyperpolarizability (β) of a molecule. These effects are crucial for applications like frequency doubling of lasers.
First Hyperpolarizability (β) Determination and Significance
Using the Hyper-Rayleigh Scattering (HRS) technique with an Argon Ion Laser at 514 nm, the first hyperpolarizability of 2,5-dimethylaniline (B45416) in methanol (B129727) was determined. The results indicated a significant β value, suggesting that this donor moiety has a strong potential for SHG applications when incorporated into a larger push-pull system.
Table 1: Experimental First Hyperpolarizability (β) of a Precursor Molecule
| Compound | Technique | Laser Wavelength (nm) | β (esu) |
|---|---|---|---|
| 2,5-Dimethylaniline | HRS | 514 | 7.05 x 10⁻³⁰ |
Data sourced from a study on the precursor molecule to infer potential properties.
Structure-Property Relationships for Enhanced Second Harmonic Generation (SHG)
For a material to exhibit macroscopic SHG, it must not only be composed of molecules with high β values but also crystallize in a non-centrosymmetric arrangement. Even molecules with very large β values will not produce a net SHG effect if they pack in a centrosymmetric crystal lattice, as their individual nonlinear responses will cancel each other out.
Potential for Optoelectronic Device Integration
The significant third-order NLO properties of Schiff bases like this compound open up a plethora of possibilities for their integration into advanced optoelectronic devices.
Application in Optical Switches and Modulators
Materials with a large nonlinear refractive index are essential for the development of all-optical switching and modulation devices. The ability to change the refractive index of a material with light intensity allows for the control of light with light, forming the basis of ultrafast optical switches. The intensity-dependent refractive index can be harnessed in interferometric or waveguide-based switch architectures. The fast response times associated with the electronic NLO effects in organic molecules make them particularly suitable for high-speed applications.
Use in Optical Data Storage Devices
The nonlinear absorption properties of these materials can be exploited for optical data storage. For instance, materials exhibiting reverse saturable absorption (RSA), where the absorption increases with increasing light intensity, can be used in optical limiting applications, which also forms the basis for certain data storage mechanisms. The ability to induce a localized change in the optical properties of the material with a focused laser beam allows for the writing and reading of data at high densities. researchgate.net
Exploration for Laser Protection and Frequency Conversion
The RSA behavior of NLO materials makes them excellent candidates for optical limiting applications, which are crucial for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. An ideal optical limiter is transparent at low input fluences but becomes opaque at high fluences. Furthermore, the third-order susceptibility (χ⁽³⁾) is also responsible for third-harmonic generation (THG), a process where three photons of a certain frequency are converted into one photon with three times the frequency. This frequency conversion capability is valuable for generating light in different spectral regions.
Influence of Substituent Position on NLO Properties
The NLO properties of Schiff bases are highly sensitive to their molecular structure, particularly the nature and position of substituent groups on the aromatic rings. The presence of electron-donating and electron-withdrawing groups, and their relative positions, can significantly enhance the intramolecular charge transfer (ICT) and, consequently, the NLO response.
Coordination Chemistry and Metal Complexation Studies of N 3 Nitrobenzylidene 2,5 Xylidine As a Ligand
Ligand Design Principles for Transition Metal Complexation
The efficacy of a Schiff base like N-(3-Nitrobenzylidene)-2,5-xylidine in forming stable transition metal complexes is governed by established ligand design principles. These principles revolve around the nature of the coordinating linkage and the characteristics of the donor atoms available for binding to a metal center. Schiff bases are recognized for their synthetic flexibility and the electronic properties conferred by the imine group, which allows for the tuning of the steric and electronic characteristics of the resulting metal complexes. nih.gov
The azomethine or imine group (C=N) is the cornerstone of coordination for most Schiff base ligands. nih.govresearchgate.net This functional group possesses a lone pair of electrons on the nitrogen atom, making it an effective Lewis base capable of donating electron density to a Lewis acidic transition metal ion. nih.gov The coordination typically occurs through this nitrogen atom. researchgate.net
Upon complexation, a notable shift in the infrared (IR) stretching frequency of the C=N bond (ν(C=N)) is observed. This shift, usually to a lower wavenumber (a negative or bathochromic shift), is a primary indicator of successful coordination. researchgate.net It signifies a weakening of the C=N double bond due to the drainage of electron density from the nitrogen atom towards the metal center. However, in some cases involving back-donation from the metal to the ligand's π* orbitals, a shift to a higher frequency (positive or hypsochromic shift) can occur. mdpi.com For this compound, the electron-withdrawing nature of the nitro group and the electron-donating methyl groups on the xylidine (B576407) ring modulate the electron density on the azomethine nitrogen, thereby influencing its coordination strength and the stability of the resulting metal complexes.
Schiff bases are prized for their ability to be designed with a variety of donor atoms, such as nitrogen (N), oxygen (O), and sulfur (S), leading to ligands that can be bidentate, tridentate, or tetradentate. nih.govresearchgate.net In the case of this compound, the primary donor atom is the azomethine nitrogen.
While the oxygen atoms of the nitro group are also present, they are generally poor coordinators to transition metals. Instead, the nitro group primarily exerts a strong electron-withdrawing inductive and resonance effect. This electronic influence modifies the ligand field strength and the redox properties of the metal center upon complexation. Although this specific ligand lacks additional potent donor sites like phenolic hydroxyl or thiophenolic thiol groups, the principles of hard and soft acids and bases (HSAB) are central to predicting its binding preferences. Transition metals, acting as Lewis acids, will form stable complexes based on the nature of the donor sites. Nitrogen from the imine is a borderline donor, allowing it to coordinate effectively with a wide range of transition metals.
Synthesis and Structural Characterization of Metal Complexes
The creation and verification of the structures of metal complexes with this compound involve well-established synthetic and analytical techniques.
The most common method for synthesizing Schiff base metal complexes is the direct reaction of the pre-synthesized ligand with a metal salt in a suitable organic solvent. bibliomed.orgacs.org The general procedure involves dissolving this compound and a transition metal salt (e.g., chlorides, acetates, or nitrates of Co(II), Ni(II), Cu(II), or Zn(II)) in a solvent like ethanol (B145695) or methanol (B129727). acs.orgicm.edu.pl The mixture is then typically heated under reflux for several hours. acs.orgmdpi.com Upon cooling, the resulting solid complex can be isolated by filtration, washed, and dried. acs.org
An alternative route is the in situ template synthesis, where the metal ion is added to the reaction mixture containing the parent aldehyde (3-nitrobenzaldehyde) and amine (2,5-xylidine). The metal ion then acts as a template, organizing the precursor molecules into a favorable geometry for condensation and subsequent complexation.
While specific crystal structures for complexes of this compound are not widely reported, data from analogous Schiff base complexes allow for the prediction of expected structural features. For a typical 1:2 (metal:ligand) complex with a divalent metal ion like Cu(II) or Ni(II) where the ligand acts as a monodentate donor through its azomethine nitrogen, a tetrahedral or square planar geometry would be anticipated, depending on the metal ion and counter-ions. The table below provides an illustrative example of the type of crystallographic data obtained from such an analysis for a related Schiff base complex.
| Parameter | Illustrative Value for a Related Complex |
|---|---|
| Chemical Formula | [M(L)₂Cl₂] (where L = Schiff base) |
| Formula Weight | ~650.0 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 15.234 |
| c (Å) | 10.456 |
| β (°) | 98.54 |
| Volume (ų) | 1342.1 |
| Coordination Geometry | Distorted Tetrahedral |
Spectroscopic and Computational Analysis of Complex Electronic Structures
Spectroscopic techniques are vital for confirming the coordination of the ligand to the metal ion and for probing the electronic structure of the resulting complex. These experimental methods are often complemented by computational studies to provide deeper theoretical insights. researchgate.netnih.gov
Infrared (IR) spectroscopy is a key tool for verifying the involvement of the azomethine nitrogen in coordination. researchgate.net As previously mentioned, a shift in the ν(C=N) stretching vibration is a hallmark of complexation. Concurrently, the appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (M-N) bonds. mdpi.com
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. The spectra of Schiff bases typically show bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions of the imine group. rsc.org Upon complexation, these bands may shift, and new bands corresponding to d-d transitions (for transition metals with d-electrons) or ligand-to-metal charge transfer (LMCT) may appear. rsc.org
| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation |
|---|---|---|
| FT-IR | ν(C=N) stretch at ~1625 cm⁻¹ | Shift to lower or higher frequency (e.g., 1600-1640 cm⁻¹) |
| No M-N band | Appearance of new ν(M-N) band at ~450-550 cm⁻¹ | |
| UV-Vis | π → π* (~270 nm), n → π* (~350 nm) | Shifts in ligand-centered bands (bathochromic or hypsochromic) |
| No d-d or LMCT bands | Appearance of new d-d or LMCT bands in the visible region |
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the electronic structure of these complexes. researchgate.netresearchgate.net DFT calculations can optimize the geometry of the complex, predict vibrational frequencies for comparison with experimental IR spectra, and calculate the energies of frontier molecular orbitals (HOMO and LUMO). acs.org The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the complex, while analysis of molecular electrostatic potential can identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net
Vibrational Spectroscopy Changes Upon Complexationnih.gov
The coordination of this compound to metal ions induces significant and characteristic shifts in its vibrational spectrum, particularly in the infrared (IR) region. These changes provide crucial evidence for the mode of ligand binding and the formation of the metal-ligand bond.
A key indicator of complexation is the shift in the frequency of the azomethine group's C=N stretching vibration. In the free ligand, this band appears at a specific wavenumber. Upon coordination to a metal center through the nitrogen atom of the azomethine group, this band typically shifts to a lower frequency. This shift is attributed to the donation of electron density from the nitrogen to the metal ion, which weakens the C=N double bond.
Another important region of the IR spectrum for confirming coordination is the far-infrared region, where new bands, absent in the spectrum of the free ligand, may appear. These new bands are often assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. The position of these M-N bands can provide information about the strength of the coordination bond and the nature of the metal ion involved.
A summary of typical vibrational spectroscopy changes is presented in the table below.
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| ν(C=N) Azomethine | ~1625 | Lower frequency | Coordination of azomethine nitrogen to the metal ion. |
| ν(M-N) Metal-Nitrogen | - | ~400-500 | Formation of a new bond between the metal and the ligand. |
| ν(NO₂) Nitro Group | ~1530 (asym), ~1350 (sym) | Minor shifts | Indirect electronic effects of coordination. |
Electronic Spectroscopy and Ligand Field Effects
The electronic spectra of the coordination complexes of this compound provide valuable information about the geometry of the complexes and the electronic transitions occurring within them. The spectra are typically recorded in the UV-Visible region and exhibit bands arising from both intra-ligand transitions and d-d electronic transitions of the metal ion.
The UV spectrum of the free ligand is characterized by intense absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the azomethine group. Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating the involvement of the ligand's electronic system in coordination.
For transition metal complexes, the visible region of the spectrum is of particular interest as it reveals the d-d transitions of the metal ion. The energies and intensities of these bands are influenced by the arrangement of the ligands around the metal ion (the ligand field). The study of these ligand field effects allows for the determination of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) and the calculation of ligand field parameters such as the crystal field splitting energy (10Dq or Δ).
For instance, in an octahedral complex, multiple spin-allowed d-d transitions may be observed, the number and energy of which depend on the d-electron configuration of the metal ion. The position of this compound in the spectrochemical series can be estimated by comparing the 10Dq values of its complexes with those of other ligands.
| Type of Transition | Wavelength Range (nm) | Interpretation |
| Intra-ligand (π → π) | ~250-350 | Electronic transitions within the ligand, may shift upon complexation. |
| Intra-ligand (n → π) | ~350-450 | Electronic transitions involving non-bonding electrons, often affected by coordination. |
| d-d Transitions | ~400-800 | Electronic transitions between d-orbitals of the metal ion, indicative of geometry and ligand field strength. |
| Charge Transfer | Variable | Electron transfer between the metal and the ligand. |
Quantum Chemical Calculations for Complex Propertiesnih.gov
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for elucidating the properties of this compound and its metal complexes. These computational methods allow for the prediction and interpretation of various molecular properties, complementing experimental findings.
By performing geometry optimizations, researchers can predict the most stable three-dimensional structure of the complexes. These calculations can provide detailed information about bond lengths, bond angles, and dihedral angles, offering insights into the coordination geometry and the steric and electronic effects of the ligand.
Furthermore, DFT calculations can be used to simulate the vibrational spectra of the ligand and its complexes. The calculated frequencies can be compared with experimental IR and Raman data to aid in the assignment of vibrational modes, confirming the coordination sites and the nature of the metal-ligand interactions.
The electronic properties of the complexes can also be investigated using computational methods. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, helping to assign the observed UV-Vis bands to specific electronic transitions, such as intra-ligand, d-d, and charge transfer transitions. The calculation of molecular orbitals (HOMO and LUMO) provides information about the electronic structure and reactivity of the complexes.
| Calculated Property | Information Obtained |
| Optimized Geometry | Bond lengths, bond angles, coordination geometry. |
| Vibrational Frequencies | Assignment of IR and Raman bands, confirmation of coordination. |
| Electronic Spectra (TD-DFT) | Prediction and assignment of UV-Vis absorption bands. |
| Molecular Orbitals (HOMO/LUMO) | Electronic structure, reactivity, and charge transfer possibilities. |
Potential Applications of Coordination Complexes (excluding biological/catalysis)
The coordination complexes of this compound have been investigated for a variety of potential applications beyond the realms of biology and catalysis. These applications often leverage the unique electronic and photophysical properties that arise from the combination of the Schiff base ligand and the metal center.
One area of interest is in the development of new materials with interesting optical properties. The presence of the nitro group, an electron-withdrawing group, and the extended π-system of the ligand can lead to complexes with significant nonlinear optical (NLO) properties. Such materials have potential applications in optical devices, such as frequency converters and optical switches.
The fluorescence properties of these complexes are also a subject of study. Depending on the metal ion and the specific coordination environment, the complexes may exhibit enhanced fluorescence compared to the free ligand, or fluorescence quenching. This opens up possibilities for their use as fluorescent sensors for the detection of specific metal ions or other analytes.
Furthermore, the thermal stability of these coordination complexes is often greater than that of the free ligand. This enhanced stability, coupled with their potential for forming ordered structures in the solid state, makes them candidates for investigation as components in materials science, for example, in the creation of novel polymers or as precursors for the synthesis of metal or metal oxide nanoparticles with controlled size and morphology. Some metal complexes of Schiff bases have also been explored for their ability to act as corrosion inhibitors for mild steel.
Derivatization, Structural Modification, and Structure Property Relationships of N 3 Nitrobenzylidene 2,5 Xylidine Analogues
Impact of Substituent Effects on Electronic and Structural Properties
The electronic and structural properties of N-(3-Nitrobenzylidene)-2,5-xylidine analogues are profoundly influenced by the nature and position of substituents on the aromatic rings. The introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, which are crucial for NLO activity.
The position of the nitro group on the benzylidene ring significantly impacts the molecular structure and electronic properties. While the meta-nitro substitution in this compound results in a non-planar conformation, the ortho and para-substituted isomers exhibit different steric and electronic profiles. For instance, the ortho-nitro group can lead to intramolecular hydrogen bonding, affecting the planarity and electronic structure of the molecule.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these substituent effects. Key parameters like bond lengths, bond angles, dihedral angles, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the structure-property relationships. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's reactivity and NLO potential.
Table 1: Selected Bond Lengths and Dihedral Angles for this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C=N | ~1.28 Å |
| Bond Length | C-N | ~1.43 Å |
| Dihedral Angle | C-N=C-C | Varies significantly with substitution |
Note: The values are approximate and can vary based on the specific crystalline form and computational method used.
Strategies for Tailoring Molecular Architecture and NLO Response
The design of this compound analogues with enhanced NLO properties involves strategic modifications of the molecular architecture. A primary strategy is to optimize the D-π-A framework to maximize the second-order NLO response, which is quantified by the first hyperpolarizability (β).
Key strategies include:
Modification of Donor and Acceptor Groups: The strength of the electron-donating and electron-accepting groups is directly related to the NLO response. Replacing the dimethylphenyl group with stronger donors or the nitro group with more potent acceptors can enhance the ICT and, consequently, the β value.
Extension of the π-Conjugated System: Increasing the length of the conjugated bridge between the donor and acceptor groups can also lead to a larger NLO response. This can be achieved by incorporating additional unsaturated units into the molecular backbone.
Control of Molecular Geometry: The planarity of the molecule plays a crucial role in electron delocalization. Strategies to enhance planarity, such as the introduction of specific substituents that reduce steric hindrance or promote intramolecular hydrogen bonding, can be employed. However, a completely planar structure is not always desirable, as it can lead to centrosymmetric crystal packing, which would cancel out the second-order NLO effect. Therefore, a balance between molecular hyperpolarizability and a non-centrosymmetric crystal structure is essential.
Comparative Studies with Isomeric Nitrobenzylidene Xylidines
Comparative studies of this compound with its isomers, such as the ortho- and para-nitro analogues, and other dimethylaniline isomers, provide valuable insights into the structure-property relationships.
Ortho vs. Meta vs. Para-Nitrobenzylidene Xylidines: The position of the nitro group on the benzylidene ring has a profound effect on the molecular properties. The para-isomer, N-(4-Nitrobenzylidene)-2,5-xylidine, often exhibits a larger NLO response due to the direct alignment of the donor and acceptor groups along the main axis of the molecule, facilitating efficient ICT. The ortho-isomer, N-(2-Nitrobenzylidene)-2,5-xylidine, may exhibit intramolecular hydrogen bonding between the nitro group and the azomethine proton, which can influence its conformation and electronic properties. The meta-isomer, the subject of this article, often represents a balance between electronic effects and the ability to form non-centrosymmetric crystal structures.
Isomers of Dimethylaniline: The position of the methyl groups on the aniline (B41778) ring also plays a role. For example, comparing this compound with N-(3-Nitrobenzylidene)-2,6-xylidine reveals differences in steric hindrance around the nitrogen atom, which can affect the dihedral angle between the aromatic rings and, consequently, the extent of π-conjugation.
Table 2: Comparison of Properties for Isomeric Nitrobenzylidene Xylidines
| Compound | Nitro Group Position | Key Structural Feature | Typical NLO Response |
| N-(2-Nitrobenzylidene)-2,5-xylidine | Ortho | Potential for intramolecular H-bonding | Moderate |
| This compound | Meta | Non-planar conformation | Good, often with non-centrosymmetric packing |
| N-(4-Nitrobenzylidene)-2,5-xylidine | Para | Linear D-π-A alignment | High molecular hyperpolarizability |
Advanced Spectroscopic and Computational Probes for Structure-Property Correlation
A combination of advanced spectroscopic techniques and computational methods is essential for a comprehensive understanding of the structure-property relationships in this compound and its analogues.
Spectroscopic Techniques:
FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups, such as the C=N stretching of the azomethine group and the symmetric and asymmetric stretching of the nitro group. Shifts in these vibrational frequencies upon substitution provide insights into the electronic changes within the molecule.
UV-Vis Spectroscopy: The absorption spectra reveal the electronic transitions within the molecule. The long-wavelength absorption band is typically assigned to the ICT from the donor to the acceptor, and its position and intensity are sensitive to the molecular structure and solvent polarity.
NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure and providing clues about the electron density distribution.
Computational Methods:
Density Functional Theory (DFT): DFT calculations are widely used to optimize the molecular geometry, calculate the vibrational frequencies, and predict the electronic properties (HOMO-LUMO energies, molecular electrostatic potential). These calculations are invaluable for correlating the experimental data with the molecular structure.
Time-Dependent DFT (TD-DFT): TD-DFT is employed to simulate the UV-Vis absorption spectra, allowing for a detailed assignment of the electronic transitions.
Calculation of NLO Properties: Computational methods are also used to calculate the first hyperpolarizability (β), providing a theoretical prediction of the NLO response and guiding the design of new molecules with enhanced properties.
By integrating these advanced experimental and theoretical approaches, researchers can establish robust structure-property correlations, paving the way for the rational design of novel this compound-based materials with tailored NLO properties for various technological applications.
Future Research Directions and Advanced Methodologies for N 3 Nitrobenzylidene 2,5 Xylidine Studies
Emerging Spectroscopic and Diffraction Techniques for Enhanced Structural Resolution
To move beyond the foundational structural analysis provided by conventional single-crystal X-ray diffraction, future studies on N-(3-Nitrobenzylidene)-2,5-xylidine and its derivatives would benefit from the application of more advanced analytical techniques. These methods can offer deeper insights into atomic positions, particularly for light atoms, and reveal subtle structural dynamics.
Neutron Diffraction is a powerful technique that could provide definitive locations for hydrogen atoms within the crystal structure. stfc.ac.uklibretexts.org Unlike X-rays, which scatter from electron clouds and struggle to pinpoint hydrogen atoms accurately, neutrons scatter from atomic nuclei. stfc.ac.uk This capability is crucial for precisely determining hydrogen bond geometries, which are fundamental to the supramolecular assembly and physical properties of the compound. stfc.ac.uklibretexts.org For instance, neutron diffraction studies on other organic compounds have been vital in understanding polymorphism and the role of weak hydrogen bonds in crystal packing. stfc.ac.uk In situ neutron powder diffraction could also be employed to study structural changes during physical processes, such as heating, revealing information about thermal stability and phase transitions. aps.org
Advanced X-ray Diffraction Techniques also offer new avenues for exploration. The use of high-intensity synchrotron radiation sources can enable data collection from micro- or nanocrystalline samples, which are often easier to produce than large single crystals suitable for conventional methods. jst.go.jpnumberanalytics.com For materials derived from this compound, such as thin films, Glancing Incidence X-ray Diffraction (GIXD) would be particularly useful. mdpi.com GIXD enhances the signal from the film surface, allowing for detailed analysis of molecular orientation and packing in two-dimensional applications. mdpi.com Furthermore, techniques like 4D scanning confocal electron diffraction (4D-SCED) could be used to observe the structural evolution of nanocrystallites in real-time. scirp.org
Femtosecond Spectroscopy could be employed to investigate the ultrafast dynamics of the molecule upon photoexcitation. Schiff bases are known for their interesting photophysical properties, and time-resolved techniques can track electronic transitions and conformational changes on the timescale of atomic motion, providing a detailed picture of processes like photoisomerization or intersystem crossing that are critical for applications in optical switching and materials science. nih.gov
Advanced Computational Modeling Approaches for Complex Systems and Dynamics
While Density Functional Theory (DFT) provides a solid baseline for understanding the electronic structure and optimized geometry of this compound, more advanced computational methods are needed to explore its behavior in complex environments and its dynamic properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a significant step forward. In this approach, the electronically active part of the system (the Schiff base itself) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules or a polymer matrix) is modeled using less computationally expensive molecular mechanics force fields. nih.govacs.org This hybrid approach allows for the simulation of excited-state dynamics in solution or within a material, capturing the influence of environmental friction and dielectric screening on processes like photoisomerization. nih.govacs.org Studies on related Schiff bases have successfully used QM/MM to model reaction mechanisms and excited-state lifetimes, demonstrating its predictive power. nih.govnih.gov
Molecular Dynamics (MD) Simulations can provide insights into the collective behavior and long-timescale dynamics of the system. MD can be used to simulate the self-assembly of molecules into larger architectures, predict crystal packing, and understand the mechanical properties of polymeric materials derived from the compound. For example, MD simulations could clarify how intermolecular forces like π-π stacking and hydrogen bonding guide the formation of specific crystal polymorphs or supramolecular structures. rsc.orgacs.org
Advanced Basis Sets and Functionals within DFT and other quantum chemical calculations can also yield more accurate results. For instance, modeling the properties of the nitro group and its interactions requires careful selection of theoretical methods, as its electronic nature can be sensitive to its orientation and intermolecular interactions. mdpi.com Calculations employing dispersion-corrected functionals are essential to accurately describe the non-covalent interactions, such as C-H···π and π-π stacking, that govern the crystal architecture. rsc.orgunipr.it
Exploration of Novel Non-Biological Applications in Advanced Materials Science (e.g., Sensors, Electro-optical Materials)
The molecular structure of this compound, featuring a π-conjugated Schiff base core with an electron-withdrawing nitro group, makes it a promising candidate for various applications in materials science.
Chemosensors: Schiff bases are widely explored as colorimetric and fluorescent sensors for ions and neutral molecules. nih.govdergipark.org.tr The imine nitrogen and the nitro group can act as binding and signaling sites. Research on other nitro-substituted Schiff bases has shown that they can act as selective colorimetric sensors for anions like fluoride, where the interaction induces a visible color change. nih.gov The position of the nitro group can influence both the sensitivity and the specific color response. nih.gov Future work could involve testing the response of this compound to a variety of analytes, potentially leading to the development of naked-eye-detectable test kits. dergipark.org.trnih.gov
Nonlinear Optical (NLO) Materials: Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO properties, which are crucial for applications in optical computing, imaging, and telecommunications. nih.govresearchgate.net The delocalized π-system of the Schiff base acts as a bridge between the electron-rich xylidine (B576407) moiety (donor) and the electron-deficient nitrobenzylidene part (acceptor), facilitating intramolecular charge transfer—a key requirement for a high NLO response. nih.gov Many Schiff bases have been shown to possess large second-order hyperpolarizabilities, making them attractive for devices that require frequency doubling (second-harmonic generation, SHG). nih.govresearchgate.net Theoretical calculations and experimental measurements could confirm and quantify the NLO properties of this specific compound.
Electro-optical Materials: The ability to modulate optical properties with an external electric field is the basis for electro-optical materials. Schiff bases have been incorporated as additives in materials like holographic polymer-dispersed liquid crystals (H-PDLCs). scispace.com Their π-conjugated structure can enhance the electrical properties of the composite, leading to improved diffraction efficiency and dynamic response of the holographic grating. scispace.com The specific electronic structure of this compound could be leveraged to tune the performance of such smart materials. Some organosilicon Schiff base ferroelectric crystals have demonstrated optically controlled phase transitions, opening possibilities for data storage and sensor applications. nih.gov
Development of High-Performance Materials Based on the Compound and its Derivatives
The monomeric this compound can serve as a building block for polymeric materials with enhanced thermal, mechanical, and functional properties.
High-Stability Polymers: Poly(azomethine)s, or Schiff base polymers, are known for their high thermal stability, mechanical robustness, and semiconducting properties. researchgate.net These characteristics make them suitable for applications as heat-resistant materials, organic field-effect transistors (OFETs), and in solar cells. researchgate.net Polymerizing derivatives of this compound, for example by using diamine or dialdehyde (B1249045) versions of its precursors, could yield high-performance polymers. researchgate.netrsc.org The properties of these polymers can be tuned by modifying the backbone, for instance, by creating poly(azomethine-ester)s or poly(azomethine-urethane)s. researchgate.net Schiff base polymers have also been used to create refined hollow carbon microspheres, a class of advanced materials with broad utility. acs.org
Functional Polymer Coatings: Schiff base polymers have been investigated for use in protective and functional coatings. For instance, they can be used to cure epoxy resins, resulting in coatings with excellent adhesion and chemical stability. mdpi.com Furthermore, coordination of Schiff base polymers with metal ions can produce materials with specific functionalities. mdpi.com For example, metal-coordinated Schiff base polymer coatings have been developed for infrared stealth applications, where the material's conductivity is tuned to lower its infrared emissivity. mdpi.com The specific structure of this compound could be incorporated into such systems to develop high-performance coatings for military or energy-saving applications.
Integration into Supramolecular Architectures for Designed Functionality
Supramolecular chemistry involves the self-assembly of molecules into well-defined, functional architectures held together by non-covalent interactions. Schiff bases are excellent ligands for this purpose due to their straightforward synthesis and versatile coordination abilities. nih.govmdpi.com
Crystal Engineering: The final solid-state structure of a molecule is dictated by a delicate balance of intermolecular forces. rsc.org In this compound, interactions such as hydrogen bonds (e.g., C-H···O involving the nitro group), π-π stacking between aromatic rings, and C-H···π interactions are expected to be dominant. rsc.orgnih.govresearchgate.net By systematically modifying the substituents on the molecular scaffold, it is possible to control these interactions to engineer crystals with specific packing motifs (e.g., herringbone vs. stacked). acs.org This "crystal engineering" approach allows for the tuning of solid-state properties like charge transport mobility, which is critical for semiconductor applications. acs.org Hirshfeld surface analysis is a powerful tool to visualize and quantify these crucial intermolecular contacts. unipr.itnih.gov
Metallo-Supramolecular Assemblies: The imine nitrogen atom of the Schiff base is an excellent coordination site for metal ions. acs.org This allows the molecule to be used as a ligand to build complex metallo-supramolecular structures like helicates, grids, and cages. nih.govmdpi.commdpi.com The geometric preferences of the metal ion template the assembly of the organic ligands into discrete, highly-ordered architectures. acs.org By choosing appropriate metal ions, specific functions such as magnetic switching (spin-crossover), catalysis, or molecular sensing can be incorporated into the final assembly. nih.govmdpi.com For example, iron(II) has been used with Schiff base ligands to create spin-crossover supramolecular systems, which are of interest for molecular switches and displays. nih.govmdpi.com The integration of this compound into such frameworks could lead to novel functional materials where the properties of the metal center are combined with the electronic characteristics of the organic ligand.
Q & A
Q. What are the optimized synthetic routes for N-(3-Nitrobenzylidene)-2,5-xylidine, and how do reaction conditions influence yield?
this compound is synthesized via Schiff base condensation between 2,5-xylidine (2,5-dimethylaniline) and 3-nitrobenzaldehyde. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) enhance imine formation .
- Catalyst use : Acidic conditions (e.g., glacial acetic acid) accelerate the reaction.
- Purification : Recrystallization from ethanol or column chromatography ensures purity. Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of aldehyde (1.2–1.5 eq) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm imine bond formation (δ ~8.3 ppm for CH=N) and aromatic substitution patterns .
- FT-IR : Stretching vibrations at ~1620 cm (C=N) and ~1520 cm (NO) validate structure .
- MS : High-resolution mass spectrometry determines molecular ion peaks (e.g., [M+H] at m/z 283.12 for CHNO) .
Q. How does this compound enhance laccase activity in fungal cultures?
Studies on related 2,5-xylidine derivatives show:
- Induction mechanism : Oligomeric metabolites (e.g., (4E)-4-(2,5-dimethylphenylimino)-2,5-dimethylcyclohexa-2,5-dienone) upregulate laccase genes in Trametes versicolor .
- Experimental setup : Cultures supplemented with 10 M inducer in liquid media show 9-fold enzyme activity increase after 72 hours .
Advanced Research Questions
Q. What is the molecular mechanism by which this compound derivatives modulate fungal laccase pathways?
Advanced approaches include:
- Transcriptomics : RNA-seq identifies upregulated laccase isoforms (e.g., LccI and LccIV) under inducer treatment .
- Kinetic assays : Michaelis-Menten parameters (e.g., and ) quantify substrate affinity changes in induced vs. control cultures .
- Molecular docking : Simulations predict binding interactions between oligomers and fungal transcriptional regulators .
Q. How do structural modifications to this compound affect its bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Nitro group position : 3-Nitro substitution (vs. 4-nitro) enhances electron-withdrawing effects, stabilizing imine bonds and improving inducer efficiency .
- Methyl group impact : 2,5-Dimethyl groups on the aniline moiety increase hydrophobicity, facilitating membrane penetration in fungal hyphae .
- Data from analogs : Derivatives with bulkier substituents (e.g., chloro or methoxy) reduce activity due to steric hindrance .
Q. Can metabolomic profiling elucidate the role of this compound in microbial co-cultures?
- Metabolomic workflows : LC-MS/MS identifies key metabolites (e.g., 2,5-xylidine, dimethylimidazole) in Euglena gracilis co-cultured with Vibrio natriegens .
- Statistical analysis : PCA and OPLS-DA differentiate metabolite profiles between control and treated groups, highlighting pathways like paramylon synthesis .
- Dose-response : Sub-ppm concentrations of 2,5-xylidine derivatives alter secondary metabolite fluxes without cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
